4-methoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Description
The compound 4-methoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide features a benzamide core substituted with a methoxy group at the 4-position. The thiazole ring at the 2-position is further substituted with a 7-methoxybenzofuran moiety. This hybrid structure combines aromatic and heterocyclic elements, which are common in bioactive molecules targeting enzymes or receptors. Its synthesis likely involves coupling benzofuran and thiazole precursors, as seen in related compounds (e.g., via Pd/C catalysis or condensation reactions) .
Properties
IUPAC Name |
4-methoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S/c1-24-14-8-6-12(7-9-14)19(23)22-20-21-15(11-27-20)17-10-13-4-3-5-16(25-2)18(13)26-17/h3-11H,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXYSKQWVKPCJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-methoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzofuran and thiazole intermediates, which are then coupled to form the final product. Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired bonds. Industrial production methods may involve optimization of these conditions to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide moiety can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-methoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: This compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It may be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-methoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran-thiazole moiety is believed to play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural analogs differ in substituents on the benzamide, thiazole, or fused heterocyclic systems. Below is a comparative analysis:
*Estimated based on structural similarity to 4-ethoxy analog .
Key Observations:
- Heterocyclic Systems : Benzofuran-thiazole hybrids (target compound) may exhibit distinct π-π stacking interactions compared to benzothiazole () or triazole analogs () .
- Molecular Weight : The target compound’s higher molecular weight (~394 vs. 248 for Y200-1056) suggests increased steric bulk, which could impact membrane permeability .
Physicochemical and ADME Properties
- Lipophilicity : The target compound’s estimated logP (~3.0) suggests moderate lipophilicity, favorable for oral bioavailability compared to more polar analogs (e.g., triazole-sulfanyl derivatives) .
- Hydrogen Bonding: The benzamide and methoxy groups provide hydrogen bond donors/acceptors (4 H-bond acceptors, 1 donor), similar to Y200-1056 .
Biological Activity
4-Methoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is a compound characterized by its complex structure, which includes thiazole and benzofuran moieties. These components are known for their diverse biological activities, making this compound a subject of interest in pharmacological research. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications and underlying mechanisms.
Structural Overview
The compound can be represented with the following structural formula:
Anticancer Properties
Research indicates that compounds with thiazole and benzofuran structures exhibit significant anticancer activities. For instance, studies have demonstrated that similar thiazole derivatives possess cytotoxic effects against various cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, primarily through the inhibition of anti-apoptotic proteins like Bcl-2 .
Case Study:
In a comparative study, a thiazole derivative exhibited an IC50 value lower than that of doxorubicin against Jurkat cells, suggesting enhanced potency .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives are frequently reported to exhibit broad-spectrum antibacterial activity. For example, certain thiazole compounds have shown effectiveness against Staphylococcus aureus and Escherichia coli, indicating potential for development as antimicrobial agents .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 5 µg/mL |
| Compound B | Escherichia coli | 10 µg/mL |
| This compound | TBD |
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Kinases: Similar compounds have been shown to inhibit specific kinases involved in cancer cell proliferation.
- Apoptosis Induction: The compound may promote apoptosis by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.
- Antibacterial Mechanisms: The presence of electron-donating groups in the structure enhances the interaction with bacterial membranes, leading to increased permeability and cell death .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The incorporation of the chromene moiety through cyclization is a critical step in its synthesis. Variations in the substituents can lead to derivatives with enhanced biological activity.
Table 2: Synthesis Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Nucleophilic Substitution | Benzofuran derivative + Thiazole |
| 2 | Cyclization | Chromene precursor |
| 3 | Purification | HPLC |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
